Physicochemical Profiling and Application Workflows of 1-Octyl-1H-tetrazol-5-amine: A Comprehensive Technical Guide
Physicochemical Profiling and Application Workflows of 1-Octyl-1H-tetrazol-5-amine: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern molecular design, the tetrazole ring occupies a privileged position as a metabolically stable, stereoelectronically tunable scaffold. Specifically, 1-octyl-1H-tetrazol-5-amine (CAS: 62654-16-4) represents a highly specialized structural motif that marries the rigid, electron-rich core of a 1,5-disubstituted tetrazole with the lipophilic anchoring properties of an eight-carbon aliphatic chain.
This technical guide dissects the physicochemical architecture of 1-octyl-1H-tetrazol-5-amine. By examining its role as a cis-amide bioisostere and detailing robust, self-validating protocols for its synthesis and characterization, this document serves as an authoritative blueprint for integrating this molecule into drug discovery pipelines and advanced materials research.
Structural and Physicochemical Architecture
The utility of 1-octyl-1H-tetrazol-5-amine stems directly from its dichotomous structure. The tetrazole core is highly polar and capable of participating in extensive hydrogen-bonding networks, while the octyl chain drives hydrophobic interactions and membrane permeation [1].
Quantitative Physicochemical Profile
Understanding the baseline metrics of this compound is critical for predicting its behavior in biological assays and formulation matrices. The data summarized below highlights its lipophilic nature, which is heavily influenced by the octyl substituent.
Table 1: Core Physicochemical Parameters of 1-Octyl-1H-tetrazol-5-amine
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | High nitrogen content (35.5%); imparts energetic properties and high H-bonding capacity. | |
| Molecular Weight | 197.28 g/mol | Optimal for small-molecule drug design (well within Lipinski’s Rule of 5). |
| XLogP3 / LogP | ~2.20 – 2.60 | High lipophilicity; ensures rapid partitioning into lipid bilayers and cellular membranes. |
| Topological Polar Surface Area (TPSA) | 69.62 Ų | Balances the hydrophobic chain, maintaining sufficient aqueous solubility for assay development. |
| Boiling Point (Predicted) | 343.2 °C (at 760 mmHg) | Indicates strong intermolecular forces (hydrogen bonding via the exocyclic amine). |
| Rotatable Bonds | 7 | High conformational flexibility in the lipid tail, allowing adaptive binding in hydrophobic pockets. |
Data synthesized from foundational chemical databases and predictive modeling [1].
Mechanistic Role in Drug Design: The cis-Amide Bioisostere
While 5-substituted tetrazoles are universally recognized as bioisosteres for carboxylic acids, 1,5-disubstituted tetrazoles (such as 1-octyl-1H-tetrazol-5-amine) serve a fundamentally different purpose: they are highly effective surrogates for the cis-amide bond [2].
In native peptides and endogenous ligands, the amide bond predominantly exists in the trans conformation due to steric hindrance. However, certain critical biological interactions require the higher-energy cis conformation. 1,5-disubstituted tetrazoles force a synperiplanar geometry that perfectly mimics the spatial arrangement of a cis-amide, but with absolute resistance to proteolytic cleavage [2]. The addition of the octyl chain in 1-octyl-1H-tetrazol-5-amine further transforms this scaffold into a potent lipid-anchored mimic, ideal for targeting transmembrane receptors or integrating into lipid nanoparticles.
Table 2: Comparative Bioisosteric Properties
| Property | Native cis-Amide | 1-Octyl-1H-tetrazol-5-amine | Advantage of Tetrazole Replacement |
| Conformation | Transient, energetically unfavorable | Locked synperiplanar geometry | Eliminates entropic penalty during target binding. |
| Metabolic Stability | Highly susceptible to proteases | Completely resistant to hydrolysis | Drastically increases in vivo half-life. |
| Lipophilicity | Generally low (unless alkylated) | High (LogP ~2.6) | Octyl chain drives passive membrane diffusion. |
Logical Workflow of Bioisosteric Replacement
The following diagram illustrates the causal pathway of utilizing 1-octyl-1H-tetrazol-5-amine in structural optimization.
Logical workflow of bioisosteric replacement utilizing 1-octyl-1H-tetrazol-5-amine.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the mechanistic rationale (the why) alongside the operational instruction (the how).
Protocol A: Combinatorial Synthesis via Thiocarbamate Cyclization
Traditional Ugi-azide reactions can be limited by substrate scope. A more robust, modern approach for synthesizing 1-alkyl-5-aminotetrazoles utilizes the sequential reaction of primary amines with thiocarbamates, followed by azide cyclization [3].
Objective: Synthesize high-purity 1-octyl-1H-tetrazol-5-amine.
Step-by-Step Methodology:
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Thiourea Formation:
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Action: Dissolve octylamine (1.0 eq) and 2,2,2-trifluoroethylthiocarbamate (1.05 eq) in acetonitrile. Stir at room temperature for 2 hours.
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Causality: The trifluoroethoxide acts as an excellent leaving group. This allows for the mild formation of the intermediate octyl-thiourea without the need for toxic, highly reactive isothiocyanates.
-
-
S-Alkylation (Activation):
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Action: Add 1,3-propane sultone (1.1 eq) to the reaction mixture. Heat to 60 °C for 4 hours.
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Causality: The sultone selectively alkylates the sulfur atom of the thiourea. This converts the sulfur into a zwitterionic leaving group, highly activating the central iminium carbon for nucleophilic attack.
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Self-Validation Check: Monitor via LC-MS. The disappearance of the thiourea mass and the appearance of the zwitterionic intermediate confirms successful activation.
-
-
Azide Cyclization:
-
Action: Add sodium azide (
, 1.5 eq) and triethylamine (2.0 eq). Reflux at 80 °C for 12 hours. -
Causality: The azide anion acts as a nucleophile, attacking the activated iminium carbon. This triggers a rapid intramolecular electrocyclic ring closure, forming the highly stable aromatic tetrazole ring.
-
-
Workup and Purification:
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Action: Quench with water, extract with ethyl acetate, and wash with brine. Purify via flash chromatography (DCM/MeOH gradient).
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Causality: The lipophilic octyl chain ensures the product partitions entirely into the organic phase, while unreacted azide salts remain in the aqueous phase, ensuring safe and efficient purification.
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Protocol B: Chromatographic Determination of Lipophilicity (LogP)
Because 1-octyl-1H-tetrazol-5-amine possesses surfactant-like properties (a polar head and a hydrophobic tail), traditional shake-flask methods for LogP determination often fail due to emulsion formation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a superior, dynamic alternative.
Objective: Empirically validate the XLogP3 value of ~2.6.
Step-by-Step Methodology:
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Mobile Phase Preparation:
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Action: Prepare a gradient of Methanol and LC-MS grade Water, both buffered with 0.1% Formic Acid (pH ~2.7).
-
Causality: The acidic buffer ensures the exocyclic amine remains in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times.
-
-
Calibration Curve Generation:
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Action: Inject a standardized mixture of reference compounds with known LogP values (e.g., aniline, toluene, chlorobenzene, naphthalene). Plot their retention factors (
) against their literature LogP values. -
Causality: Establishes a linear regression model that correlates column retention directly to lipophilicity, specific to the exact column chemistry and flow dynamics used.
-
-
Sample Analysis:
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Action: Inject a 1 mg/mL solution of 1-octyl-1H-tetrazol-5-amine. Record the retention time (
). -
Causality: Calculate the retention factor (
) and interpolate the LogP from the calibration curve. This provides a highly accurate, emulsion-free measurement of the compound's hydrophobicity.
-
Conclusion
1-Octyl-1H-tetrazol-5-amine is a highly versatile scaffold that bridges the gap between lipophilic membrane anchors and stereoelectronically precise cis-amide bioisosteres. By leveraging its unique physicochemical properties—specifically its locked synperiplanar geometry and LogP of ~2.6—researchers can overcome metabolic liabilities in peptide-based drug discovery. The self-validating synthetic and analytical protocols provided herein ensure that this compound can be robustly integrated into advanced chemical workflows.
